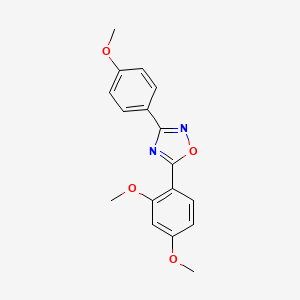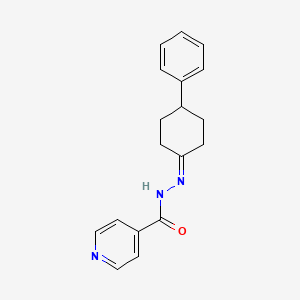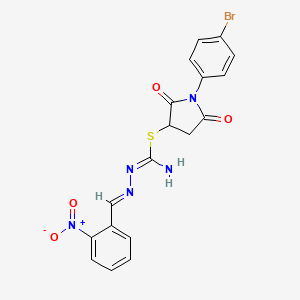
N-(3-bromophenyl)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-3,4-dimethylbenzamide, also known as BD-1063, is a selective antagonist of the sigma-1 receptor. Sigma-1 receptors are a type of protein found in the central nervous system that play a role in various physiological and pathological processes. BD-1063 has been studied extensively for its potential therapeutic applications in the treatment of various diseases.
Wirkmechanismus
N-(3-bromophenyl)-3,4-dimethylbenzamide acts as a selective antagonist of the sigma-1 receptor. Sigma-1 receptors are known to play a role in various physiological and pathological processes such as cell proliferation, differentiation, and apoptosis. N-(3-bromophenyl)-3,4-dimethylbenzamide blocks the activity of the sigma-1 receptor, which can lead to various physiological effects.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3,4-dimethylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer and prostate cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-bromophenyl)-3,4-dimethylbenzamide in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor blockade without affecting other receptors. However, one limitation of using N-(3-bromophenyl)-3,4-dimethylbenzamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-bromophenyl)-3,4-dimethylbenzamide. One area of research is the potential use of N-(3-bromophenyl)-3,4-dimethylbenzamide in the treatment of various cancers. Further studies are needed to determine the optimal dosage and administration of N-(3-bromophenyl)-3,4-dimethylbenzamide for this application. Another area of research is the potential use of N-(3-bromophenyl)-3,4-dimethylbenzamide as a neuroprotective agent in the treatment of neurodegenerative disorders. Additionally, further studies are needed to determine the potential side effects and toxicity of N-(3-bromophenyl)-3,4-dimethylbenzamide in humans.
Synthesemethoden
N-(3-bromophenyl)-3,4-dimethylbenzamide can be synthesized using a multi-step process. The first step involves the reaction of 3-bromoaniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. This results in the formation of N-(3-bromophenyl)-3,4-dimethylbenzamide. The compound can then be purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-3,4-dimethylbenzamide has been studied for its potential therapeutic applications in the treatment of various diseases such as cancer, neurodegenerative disorders, and pain. It has also been studied for its potential use as an antidepressant and anxiolytic agent.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-10-6-7-12(8-11(10)2)15(18)17-14-5-3-4-13(16)9-14/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWBJEJHCKCLBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-3,4-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5775720.png)



![N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5775750.png)
![N-[2-(acetylamino)phenyl]-4-fluorobenzamide](/img/structure/B5775756.png)

![4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5775781.png)
![methyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5775786.png)
![{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5775793.png)

![N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea](/img/structure/B5775809.png)
![{5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5775811.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea](/img/structure/B5775818.png)